molecular formula C12H14O2 B11903579 1-(4-Methoxyphenyl)pent-4-en-1-one

1-(4-Methoxyphenyl)pent-4-en-1-one

Cat. No.: B11903579
M. Wt: 190.24 g/mol
InChI Key: IFCIFYPGYHSAOT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pent-4-en-1-one is an organic compound with the molecular formula C12H14O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentenone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pent-4-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pent-4-en-1-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity levels, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)pent-4-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxyphenyl)pent-4-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxy group and phenyl ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)pent-4-en-1-one

InChI

InChI=1S/C12H14O2/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h3,6-9H,1,4-5H2,2H3

InChI Key

IFCIFYPGYHSAOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC=C

Origin of Product

United States

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